Product packaging for 2,4-Dimethyl-5-(4-aminobenzyl)thiazole(Cat. No.:)

2,4-Dimethyl-5-(4-aminobenzyl)thiazole

Cat. No.: B8415294
M. Wt: 218.32 g/mol
InChI Key: GNNOWLPRGUTEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dimethyl-5-(4-aminobenzyl)thiazole is a synthetic thiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Thiazoles are a privileged scaffold in drug discovery, known for their diverse biological activities. The structure of this compound, which features a 4-aminobenzyl substituent, makes it a valuable building block for the synthesis of more complex molecules. It serves as a key intermediate in the exploration of novel therapeutics, particularly in the development of anticancer and antimicrobial agents. Research into similar thiazole derivatives has demonstrated potent efficacy against various cancer cell lines, such as breast cancer (MCF-7), and against multidrug-resistant bacterial and fungal pathogens . The compound is strictly for use in laboratory research and development. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2S B8415294 2,4-Dimethyl-5-(4-aminobenzyl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C12H14N2S/c1-8-12(15-9(2)14-8)7-10-3-5-11(13)6-4-10/h3-6H,7,13H2,1-2H3

InChI Key

GNNOWLPRGUTEFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CC2=CC=C(C=C2)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 2,4 Dimethyl 5 4 Aminobenzyl Thiazole

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Further research or de novo synthesis and characterization of 2,4-Dimethyl-5-(4-aminobenzyl)thiazole would be required to generate the specific data needed to fulfill this request.

Characteristic Vibrational Frequencies of Thiazole (B1198619) and Amino/Benzyl (B1604629) Moieties

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be essential in identifying the functional groups present in this compound. The expected characteristic vibrational frequencies would be assigned to the thiazole ring, the primary amino group (-NH2), and the benzyl moiety.

Thiazole Moiety: The thiazole ring is expected to exhibit several characteristic vibrations. These include C=N stretching, C=C stretching, and ring breathing modes. The C-S stretching vibration is typically observed in the fingerprint region.

Amino/Benzyl Moieties: The N-H stretching vibrations of the primary amino group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The scissoring vibration of the -NH2 group would be observed around 1600 cm⁻¹. The benzyl group would show characteristic C-H stretching vibrations for the aromatic ring and the methylene (B1212753) (-CH2-) bridge. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.

A hypothetical data table for the characteristic vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Symmetric N-H Stretch3300 - 3400
Amino (-NH₂)Asymmetric N-H Stretch3400 - 3500
Amino (-NH₂)N-H Scissoring1590 - 1650
Benzyl (Aromatic)C-H Stretch3000 - 3100
Benzyl (Aromatic)C=C Stretch1450 - 1600
Methylene (-CH₂-)C-H Stretch2850 - 2960
ThiazoleC=N Stretch1600 - 1650
ThiazoleC=C Stretch1500 - 1580
ThiazoleC-S Stretch600 - 800

Electronic Transitions and Chromophoric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy would be used to investigate the electronic transitions within the molecule. The chromophores in this compound, which are the thiazole ring and the 4-aminobenzyl group, are expected to give rise to characteristic absorption bands. The π → π* transitions of the aromatic systems and n → π* transitions associated with the heteroatoms (nitrogen and sulfur) would be the primary electronic transitions observed. The position and intensity of the absorption maxima would be sensitive to the solvent polarity.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) would be the primary technique for assessing the purity of this compound and for its isolation. A reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. Validation of the method would be performed according to standard guidelines to ensure its accuracy, precision, linearity, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a powerful tool for the analysis of mixtures containing this compound. The liquid chromatography component would separate the components of the mixture, and the mass spectrometry detector would provide information about the molecular weight of each component. This technique would be invaluable for identifying impurities and degradation products. Electrospray ionization (ESI) would likely be a suitable ionization technique for this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. The experimentally determined percentages would be compared with the theoretical values calculated from its chemical formula (C₁₂H₁₅N₃S) to verify its stoichiometric composition and purity.

ElementTheoretical Percentage (%)
Carbon (C)61.77
Hydrogen (H)6.48
Nitrogen (N)18.01
Sulfur (S)13.74

Structure Activity Relationship Sar and Molecular Design Principles for 2,4 Dimethyl 5 4 Aminobenzyl Thiazole Analogues

Elucidating the Influence of Thiazole (B1198619) Ring Substituents on Molecular Activity

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. mdpi.com Its biological and physicochemical properties are highly sensitive to the nature and position of its substituents. Modifications to the substituents on the thiazole ring can significantly alter a molecule's potency, selectivity, and pharmacokinetic profile. For instance, the addition of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (OMe) to a phenyl ring attached to the thiazole moiety has been shown to be beneficial for antimicrobial activity. mdpi.comnih.gov The reactivity and basicity of the thiazole ring can be fine-tuned by the electronic properties of its substituents. globalresearchonline.net

The position of methyl groups on the thiazole ring is a critical determinant of biological activity. As electron-donating groups, methyl substituents have a noticeable effect on the basicity and nucleophilicity of the thiazole ring, regardless of their position. globalresearchonline.net However, specific placements can lead to distinct outcomes in activity.

Table 1: Positional Effects of Methyl Groups on the Activity of Thiazole Analogues
Modification SiteObserved Effect on ActivityPotential RationaleReference
Thiazole Nitrogen (N-methylation)Modest increase in activityAlters electronic properties and potentially improves cell permeability. acs.org
Any Ring PositionNoticeable effect on basicity and nucleophilicityAs an electron-donating group, it influences the electronic character of the aromatic ring. globalresearchonline.net
Shift from Thiazole-N to Amide-N4-fold increase in antimigration activityOptimizes orientation and interaction with the specific biological target. acs.org

The thiazole ring is not merely a scaffold but an active participant in molecular interactions. Its unique structural and electronic features enable it to engage with biological targets through various non-covalent forces. The aromatic nature of the thiazole ring, arising from its delocalized π-electrons, allows it to participate in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp) and tyrosine (Tyr) in a protein's binding site. mdpi.comnih.gov

Furthermore, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming crucial hydrogen bonds that anchor the molecule to its target. nih.gov The sulfur atom, with its larger size and lone pairs of electrons, can engage in unique non-bonding interactions, such as S···O contacts, which can be comparable in strength to a typical hydrogen bond and help stabilize the bound conformation. nih.gov The thiazole ring also possesses an amphiphilic character, with both hydrophobic and hydrophilic properties, which can facilitate its diffusion across biological membranes. globalresearchonline.net This combination of interaction capabilities makes the thiazole heterocycle a versatile component in drug design. nih.gov

Impact of the 4-Aminobenzyl Moiety on Biological Target Interactions

The primary amino (-NH₂) group on the phenyl ring is a powerful hydrogen bonding motif. It can act as a hydrogen bond donor through its two hydrogen atoms and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. nih.gov Crystal structure analyses of related compounds, such as 4-aminobenzyl alcohol, confirm that the amino group is consistently involved in hydrogen bonding networks. researchgate.net These interactions are highly directional and play a significant role in determining the binding affinity and specificity of the molecule for its target.

The methylene (B1212753) (-CH₂) group that connects the thiazole and phenyl rings, known as the benzyl (B1604629) linker, plays a critical role in the molecule's conformational flexibility. This linker allows the two ring systems to rotate relative to each other, enabling the molecule to adopt the optimal conformation required for binding to its biological target. mdpi.com This flexibility can be advantageous, as it may permit the molecule to orient its key interacting groups, like the amino group and the thiazole ring, for ideal engagement with the binding pocket. mdpi.com

However, excessive conformational flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity. johnshopkins.edunih.gov Therefore, an optimal balance of rigidity and flexibility in the linker is often required. The length and nature of the linker are critical; in some molecular contexts, the presence of a methylene linker has been found to dramatically decrease activity, underscoring that its impact is highly dependent on the specific target. nih.gov In other cases, increasing molecular flexibility by inserting a rotatable bond has been shown to improve activity. nih.gov The steric bulk of the linker must also be compatible with the topology of the target's binding site.

Table 2: Influence of Linker Flexibility on Binding Affinity
Linker CharacteristicPotential AdvantagePotential DisadvantageReference
Increased FlexibilityAllows for optimal orientation of binding fragments in the active site.Increases the entropic penalty of binding, potentially lowering affinity. mdpi.comnih.gov
Rigid/Strained LinkerReduces the entropic cost of binding.May prevent optimal positioning of fragments, introducing strain. johnshopkins.edunih.gov
Methylene LinkerCan confer beneficial conformational freedom.Can sometimes dramatically decrease activity depending on the target. mdpi.comnih.gov

The 4-amino group is a strong electron-donating group (EDG) that significantly influences the electronic properties of the phenyl ring through resonance. mdpi.com This electronic donation increases the electron density of the aromatic ring, which can enhance π-π stacking interactions with electron-deficient aromatic residues in the binding site. The increased electron density on the phenyl ring can also modulate the acidity or basicity of other functional groups in the molecule, thereby affecting their ionization state and interaction potential at physiological pH.

SAR studies on various heterocyclic scaffolds have frequently shown that the presence of an electron-donating group on an attached phenyl ring is beneficial for biological activity. mdpi.com The electronic nature of the substituent can directly impact the interaction energy with key residues in the target protein. mdpi.com Therefore, the electron-donating character of the 4-amino group is a key feature that can be exploited in the design of potent analogues.

Rational Design Strategies for Optimizing Specificity and Potency of 2,4-Dimethyl-5-(4-aminobenzyl)thiazole Analogues

The rational design of analogues of this compound is a critical step in advancing this chemical scaffold towards therapeutic relevance. Optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profile necessitates a detailed understanding of its structure-activity relationship (SAR). The following sections outline key strategies employed in the rational design of analogues, focusing on bioisosteric replacements, conformational restriction, and the modulation of physicochemical properties to fine-tune molecular interactions with biological targets.

Bioisosteric Replacements on the Phenyl and Thiazole Rings

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that retains similar physical and chemical properties, thereby aiming to preserve or enhance biological activity while potentially improving other characteristics like metabolic stability or reducing toxicity. novartis.comdrughunter.com For this compound analogues, both the phenyl and thiazole rings present opportunities for such modifications.

Phenyl Ring Modifications:

The 4-aminobenzyl moiety is a key feature, and its phenyl ring is a prime candidate for bioisosteric replacement to probe interactions within a target's binding pocket and to modulate physicochemical properties. Common bioisosteric replacements for a phenyl ring include various heteroaromatic rings such as pyridine, pyrimidine (B1678525), and pyrazole. cambridgemedchemconsulting.com The introduction of nitrogen atoms into the aromatic ring can alter the electronic distribution, introduce hydrogen bonding capabilities, and improve solubility. cambridgemedchemconsulting.com For instance, replacing the phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor, which could lead to new interactions with the target protein, potentially enhancing potency and selectivity.

Furthermore, non-classical bioisosteres can be considered. The replacement of a phenyl ring with motifs like bicyclo[1.1.1]pentane (BCP) has been shown to improve metabolic stability and maintain or improve potency in some cases. researchgate.net Such modifications can alter the vector and spatial orientation of the substituent, providing a means to explore the topology of the binding site.

The amino group on the phenyl ring is also a critical interaction point. Its basicity and hydrogen bonding capacity can be modulated through the introduction of electron-withdrawing or electron-donating groups on the phenyl ring or by replacing the phenyl ring with an electron-deficient or electron-rich heterocycle.

Thiazole Ring Modifications:

The methyl groups at the 2- and 4-positions of the thiazole ring also contribute to the molecule's profile. While the 2-methyl group may be involved in hydrophobic interactions, the 4-methyl group can influence the orientation of the 5-(4-aminobenzyl) substituent. Altering the size and lipophilicity of these substituents can be a strategy to optimize binding affinity.

A summary of potential bioisosteric replacements and their rationales is presented in the table below.

Original GroupBioisosteric ReplacementRationale for Replacement
PhenylPyridyl, PyrimidinylIntroduce H-bond acceptors, improve solubility, alter electronics.
PhenylThienyl, FuranylModify ring electronics and size, explore hydrophobic pocket.
PhenylBicyclo[1.1.1]pentaneImprove metabolic stability, alter substituent vector.
ThiazoleOxazole, IsoxazoleModulate H-bonding capacity and dipole moment.
ThiazolePyrazole, TriazoleIntroduce alternative H-bond donor/acceptor patterns.
Thiazole1,2,4-OxadiazoleEnhance metabolic stability. semanticscholar.org

Conformational Restriction and Rigidification Approaches

Conformational flexibility can be detrimental to biological activity as it may lead to a significant entropic penalty upon binding to a target. By restricting the conformational freedom of a molecule, it is possible to pre-organize it into a bioactive conformation, thereby increasing binding affinity and potentially improving selectivity. nih.gov For this compound, the key rotatable bond is between the thiazole ring and the benzylic methylene group.

One common strategy to achieve conformational restriction is through the introduction of cyclic structures. For instance, the benzyl and thiazole moieties could be linked to form a fused or spirocyclic system. This would lock the relative orientation of the two rings, presenting a more defined pharmacophore to the biological target.

Another approach is the introduction of steric hindrance to disfavor certain conformations. Replacing the methyl groups on the thiazole ring with bulkier substituents could influence the preferred dihedral angle of the benzyl group.

The incorporation of unsaturation, such as converting the methylene linker to a vinyl group, can also introduce rigidity and define the geometry between the two ring systems. Computational studies, such as conformational analysis and the generation of Ramachandran-like plots for key dihedral angles, can be instrumental in designing conformationally restricted analogues. nih.govnih.gov

StrategyExample ModificationExpected Outcome
Ring FusionFusing the phenyl and thiazole rings via a linker.Locked conformation, reduced entropic penalty upon binding.
SpirocyclizationCreating a spirocyclic center at the benzylic carbon.Rigid orientation of the phenyl and thiazole rings.
Steric HindranceIntroducing bulky groups at the 4-position of the thiazole ring.Restricted rotation around the thiazole-benzyl bond.
Introduction of UnsaturationReplacing the methylene linker with a double bond.Planarization and rigidification of the linker region.

Modulation of Lipophilicity and Polarity for Tuned Interactions

The lipophilicity and polarity of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic properties. These parameters influence solubility, membrane permeability, plasma protein binding, and interactions with the target binding site. For this compound analogues, fine-tuning these properties is essential for optimization.

Lipophilicity:

Polarity and Hydrogen Bonding:

The polarity of the molecule is largely influenced by the 4-amino group and the nitrogen and sulfur atoms of the thiazole ring. The hydrogen bonding capacity of the amino group is crucial for interactions with many biological targets. The electronic nature of substituents on the phenyl ring can modulate the pKa of the amino group, thereby affecting its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

The introduction of additional hydrogen bond donors or acceptors can create new interaction points with the target. For example, modifying the methyl groups on the thiazole to hydroxymethyl or aminomethyl groups could provide additional hydrogen bonding opportunities.

The interplay between lipophilicity and polarity is a delicate balance that must be optimized. The table below summarizes strategies for modulating these properties.

Property to ModulateModification StrategyExample Substituents
Increase LipophilicityAddition of non-polar groups.Alkyl, Halogen (F, Cl, Br)
Decrease LipophilicityAddition of polar groups.-OH, -CONH2, -SO2NH2
Increase Polarity/H-bondingIntroduction of H-bond donors/acceptors.-OH, -NH2, Pyridyl nitrogen
Modulate pKa of Amino GroupSubstitution on the phenyl ring.Electron-withdrawing groups (e.g., -CN, -CF3), Electron-donating groups (e.g., -OCH3)

By systematically applying these rational design strategies, it is possible to develop analogues of this compound with improved potency, selectivity, and drug-like properties. Each modification provides valuable insights into the SAR of this scaffold and brings it closer to its potential as a therapeutic agent.

Based on a comprehensive search of available literature, there is no specific research data published on the computational chemistry and in silico modeling of the compound This compound .

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline focusing solely on this specific molecule. The required information for the following sections and subsections is not available in the public research domain:

Computational Chemistry and in Silico Modeling of 2,4 Dimethyl 5 4 Aminobenzyl Thiazole

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

Solvent Effects and Water-Mediated Interactions in Binding

While computational studies, including molecular docking and molecular dynamics simulations, have been conducted on various other thiazole (B1198619) derivatives to explore their potential biological activities, the findings from those studies cannot be attributed to 2,4-Dimethyl-5-(4-aminobenzyl)thiazole without direct investigation of this specific compound. Generating content for the requested outline would require speculative data that does not currently exist in scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular features that influence a molecule's activity, QSAR models can predict the potency of new, untested compounds, thereby streamlining the drug discovery process. nih.gov

The development of predictive QSAR models for thiazole derivatives involves a systematic approach. First, a dataset of thiazole compounds with known biological activities (e.g., enzyme inhibition, antimicrobial effects) is compiled. researchgate.net The three-dimensional structures of these molecules are then generated and optimized, often using methods like DFT. researchgate.net A wide range of molecular descriptors are calculated for each compound, and statistical methods are employed to select the most relevant descriptors that correlate with the observed biological activity.

Various statistical and machine learning techniques are used to build the QSAR model. Multiple Linear Regression (MLR) is a common method that generates a linear equation relating the descriptors to activity. researchgate.netimist.ma More advanced techniques like Genetic Function Approximation (GFA) and Artificial Neural Networks (ANN) can capture more complex, non-linear relationships. imist.manih.gov For instance, a study on thiazole derivatives as PIN1 inhibitors developed models using MLR, Partial Least Squares (PLS), and ANN, with the ANN model showing superior predictive performance. imist.ma

The validity and predictive power of the developed models are rigorously assessed through internal and external validation techniques. imist.ma A robust QSAR model can then be used to screen virtual libraries of thiazole derivatives to identify promising candidates for synthesis and biological testing. nih.gov Such models have been successfully applied to predict various activities of thiazole-containing compounds, including antifungal, antibiotic, and α-glucosidase inhibitory properties. nih.govresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They are the cornerstone of QSAR modeling and are broadly categorized into electronic, steric, and hydrophobic types.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for molecular interactions. Examples include:

HOMO and LUMO Energies (EHOMO and ELUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are fundamental electronic descriptors. ELUMO, for example, has been used in QSAR models for PIN1 inhibitors. imist.ma

Dipole Moment: This describes the polarity of the molecule.

Atomic Charges: Descriptors based on atomic charges, such as 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c), have been used to model the activity of carbonic anhydrase inhibitors. nih.gov

Polarizability: This measures the deformability of the electron cloud and is relevant for non-covalent interactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which govern how it fits into a biological target like an enzyme's active site. Examples include:

Molar Refractivity (MR): This descriptor is related to the molecular volume and polarizability and was a key parameter in a QSAR model for thiazole-based PIN1 inhibitors. imist.ma

Molecular Weight: A simple yet effective descriptor used in modeling α-glucosidase inhibitors. researchgate.net

Burden Modified Eigenvalues: Descriptors like 'SpMax2_Bhv', which are weighted by relative van der Waals volumes, capture information about molecular shape and branching. nih.gov

Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in proteins.

LogP (Octanol-Water Partition Coefficient): This is the most common hydrophobic descriptor. It measures the relative solubility of a compound in a nonpolar solvent (octanol) and a polar solvent (water) and was used in the QSAR model for PIN1 inhibitors. imist.ma

The selection of a combination of these descriptors allows for the development of comprehensive QSAR models that can accurately predict the biological activity of thiazole derivatives. imist.ma

Descriptor TypeExample DescriptorRelevance in QSAR Models
Electronic ELUMOPredicts susceptibility to nucleophilic attack; used in models for enzyme inhibitors. imist.ma
Electronic GATS2c (Charge-based)Relates charge distribution to biological activity. nih.gov
Steric Molar Refractivity (MR)Accounts for molecular volume and fit within a binding site. imist.ma
Hydrophobic LogPDescribes partitioning between aqueous and lipid environments, affecting bioavailability. imist.ma

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.comtandfonline.com It is a powerful tool for calculating various molecular properties and has been widely applied to study thiazole and its derivatives. asianpubs.org By employing specific functionals and basis sets, such as B3LYP/6-311G(d,p), researchers can accurately compute the geometries and electronic parameters of these compounds. tandfonline.comtandfonline.com

DFT calculations provide deep insights into the electronic structure and chemical reactivity of thiazole derivatives. By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles. tandfonline.com Beyond structural parameters, DFT is used to calculate key quantum chemical descriptors that govern reactivity. asianpubs.org

Important reactivity parameters derived from DFT include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. A large HOMO-LUMO gap implies a "hard" molecule, which is less reactive, while a small gap indicates a "soft," more reactive molecule. researchgate.net

Electronic Chemical Potential (μ): Calculated as -(I + A) / 2.

Global Electrophilicity Index (ω): Calculated as μ² / 2η. This index measures the propensity of a species to accept electrons. mdpi.com

Studies on substituted thiazoles have shown that the nature and position of substituent groups significantly influence these parameters. For example, electron-donating groups like methyl (-CH₃) tend to increase the energy of the HOMO, making the molecule a better electron donor, while electron-withdrawing groups have the opposite effect. tandfonline.comasianpubs.org These calculated parameters help explain the experimental reactivity and biological activity of thiazole derivatives. asianpubs.org

Visualizing the results of DFT calculations provides a qualitative understanding of molecular properties. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) diagrams are particularly valuable.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface. irjweb.com It is color-coded to show regions of different electrostatic potential, which are crucial for identifying sites for intermolecular interactions. researchgate.net

Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack and are favorable for interacting with positive sites on a biological target.

Blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack.

Green regions are neutral. MEP maps are instrumental in understanding non-covalent interactions like hydrogen bonding and are used to predict the reactivity sites of a molecule. tandfonline.comirjweb.com

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.comnih.gov

The spatial distribution of the HOMO indicates the regions from which an electron is most likely to be donated, corresponding to sites of electrophilic attack.

The distribution of the LUMO shows where an incoming electron is most likely to be accepted, indicating sites for nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for molecular stability and reactivity. asianpubs.orgmdpi.com A smaller gap suggests that the molecule is more easily excited and thus more reactive. mdpi.com For thiazole derivatives, analyses have shown that the HOMO is often spread over the thiazole and adjacent aromatic rings, while the LUMO's shape and energy are heavily influenced by the nature of acceptor moieties attached to the core structure. mdpi.com

The following table presents representative DFT-calculated energy values for simple thiazole derivatives, illustrating the effect of substitution on frontier orbital energies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiazole-9.4683.34812.816
2-Methyl thiazole-9.1353.51212.647
4-Methyl thiazole-9.1173.50812.625
2,4-Dimethyl thiazole-8.8213.66812.489
2,4,5-Trimethyl thiazole-8.5923.75812.350
Data adapted from ab initio/HF calculations presented in related studies. researchgate.net

Mechanistic Investigations of 2,4 Dimethyl 5 4 Aminobenzyl Thiazole S Biological Activities in Vitro Studies and Molecular Mechanisms

Enzyme Inhibition Studies and Mechanistic Insights

While the thiazole (B1198619) scaffold is present in many compounds investigated as enzyme inhibitors, specific data for 2,4-Dimethyl-5-(4-aminobenzyl)thiazole is not publicly available. Thiazole derivatives have been explored for their inhibitory potential against various enzyme classes. rsc.orgnih.govnih.govnih.govmdpi.com

In Vitro Inhibition of Specific Enzyme Targets (e.g., Carbonic Anhydrase Isoenzymes, Cholinesterases, Protein Kinases)

No studies were identified that specifically tested the inhibitory activity of this compound against carbonic anhydrase isoenzymes, cholinesterases, or protein kinases.

Research on related thiazole-containing molecules has shown activity against these targets:

Carbonic Anhydrase (CA) Isoenzymes: Various thiazole and benzothiazole (B30560) sulfonamides have been synthesized and evaluated as inhibitors of human (h) CA isoforms, such as hCA I, II, VII, and IX, with some compounds showing low nanomolar inhibition constants. nih.govnih.govnih.gov

Cholinesterases: Derivatives of 2-aminothiazole (B372263) have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com For instance, certain isatin-linked dihydrothiazoles displayed non-competitive inhibition of AChE. researchgate.netpsu.edu

Protein Kinases: The 2-aminothiazole structure is a known template for protein kinase inhibitors, including those targeting Src family kinases. rsc.orgnih.gov Thiazole derivatives have been developed as inhibitors for various kinases implicated in cancer, such as Aurora kinases and VEGFR-2. nih.govnih.gov

Determination of Inhibition Kinetics (e.g., Ki values, Type of Inhibition)

Without experimental data for this compound, its inhibition kinetics remain undetermined. For other thiazole derivatives, kinetic studies have been performed to elucidate their mechanism of action. For example, studies on different thiazole compounds have determined Ki values and identified types of inhibition, such as non-competitive or mixed-type inhibition, through analyses like Lineweaver-Burk and Dixon plots. researchgate.netresearchgate.net

Reversibility and Irreversibility of Enzyme Binding

The nature of the enzyme binding (reversible or irreversible) for this compound has not been reported. Kinetic studies on other thiazole-based inhibitors have demonstrated both reversible and irreversible interactions, depending on the specific molecule and target enzyme.

Receptor Binding and Modulation Studies

No receptor binding or functional modulation studies specifically involving this compound were found in the reviewed literature.

Radioligand Binding Assays for Receptor Affinity Determination

There is no available data from radioligand binding assays to determine the receptor affinity of this compound. This type of assay is used to quantify the interaction between a compound and a specific receptor, but its application to this particular molecule has not been documented.

Functional Assays for Agonist, Antagonist, or Modulatory Activity

Functional assays to determine whether this compound acts as a receptor agonist, antagonist, or modulator have not been reported. Studies on structurally different thiazole derivatives have identified compounds with specific functional activities, such as selective TRPV4 antagonists and S1P4–R agonists, highlighting the diverse potential roles of the thiazole core in receptor modulation. nih.govnih.govnih.gov

Investigation of Ligand Selectivity Profiles

The selectivity of a therapeutic candidate is a critical determinant of its potential efficacy and safety. For this compound, a comprehensive understanding of its ligand selectivity profile is essential to elucidate its mechanism of action and predict potential off-target effects. Ligand selectivity profiling involves assessing the binding affinity of the compound against a panel of receptors, enzymes, and ion channels. This process helps to identify the primary biological target(s) and any unintended molecular interactions.

In typical kinase inhibitor profiling, for instance, a compound's activity is measured against a broad array of kinases to determine its specificity. For example, studies on 2,4,5-trisubstituted pyrimidine (B1678525) CDK9 inhibitors have demonstrated the importance of minor structural modifications in altering the kinase selectivity profile. cardiff.ac.uk The introduction of different substituents can induce conformational changes that favor binding to the target kinase, such as CDK9, over closely related kinases like CDK2. cardiff.ac.uk This selectivity is often quantified as a fold-difference in inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

A hypothetical selectivity profile for a thiazole derivative might be presented as follows, illustrating its differential activity against various biological targets.

Table 1: Hypothetical Ligand Selectivity Profile for a Thiazole Compound

Target Binding Affinity (Ki, nM) Fold Selectivity vs. Primary Target
Primary Target A 10 1
Target B 100 10
Target C 500 50

Similarly, investigations into agonists for sphingosine-1-phosphate receptors (S1P-R) have shown that subtle changes to a thiazolidinone scaffold can confer exquisite selectivity for one receptor subtype over others (e.g., S1P4-R vs. S1P1-3,5-Rs). nih.gov For this compound, such studies would be crucial in defining its therapeutic window and understanding its broader pharmacological context.

Quorum Sensing Inhibition (QSI) Mechanisms in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation, making it an attractive target for antimicrobial therapies. researchgate.netmdpi.com Thiazole-containing compounds have been identified as potential quorum sensing inhibitors (QSIs). researchgate.netnih.gov

Target Identification and Mechanism of Action against QS Receptors (e.g., LasR)

In pathogens like Pseudomonas aeruginosa, the LasR receptor is a key transcriptional regulator in the QS cascade. nih.gov It is activated by the binding of its natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone. QSIs can act by competitively binding to the ligand-binding pocket of LasR, thereby preventing its activation and the subsequent expression of virulence genes. nih.gov

Molecular docking and simulation studies are often employed to predict and validate the binding mode of potential inhibitors. These computational approaches can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the receptor's active site residues (e.g., Trp60, Ser129, Asp73 in LasR). nih.gov The goal is to design compounds that stably occupy the binding site and disrupt the receptor's function. While substituted thiazole and benzothiazole compounds have been shown to have anti-QS activity against P. aeruginosa, specific mechanistic data for this compound would require dedicated studies. nih.gov

In Vitro Assays for Biofilm Formation and Virulence Factor Expression

The efficacy of QSIs is evaluated through various in vitro assays that measure their impact on bacterial pathogenicity. A primary focus is the inhibition of biofilm formation, a key virulence trait in many chronic infections.

The microtiter dish biofilm formation assay is a standard method to quantify a compound's ability to inhibit or disrupt biofilms. nih.gov In this assay, bacteria are allowed to form a biofilm on the surface of a 96-well plate. The planktonic bacteria are then washed away, and the remaining biofilm is stained (e.g., with crystal violet) and quantified. The results are often expressed as the concentration required to inhibit 50% of biofilm formation (BIC50).

Table 2: Example Data from an In Vitro Biofilm Inhibition Assay for Thiazole Analogs against S. aureus

Compound BIC50 (µM)
Thiazole Analog A 0.40
Thiazole Analog B 1.52
Thiazole Analog C 2.03

Data presented is illustrative and based on findings for nortopsentin analogues, not this compound. mdpi.com

In addition to biofilm inhibition, the effect on the expression of specific virulence factors controlled by QS, such as proteases, elastases, and pyocyanin (B1662382) in P. aeruginosa, is also assessed. mdpi.com Reductions in the production of these factors in the presence of the test compound provide further evidence of its QSI activity.

In Vitro Cellular Pathway Modulation and Target Validation

Investigation of Cellular Uptake and Intracellular Localization

To exert its biological effect, a compound must often enter the target cell and reach its specific subcellular location. Studies on cellular uptake and intracellular localization are therefore critical for target validation. Fluorescently labeling the compound of interest or creating tagged probes are common strategies to visualize its distribution within the cell.

For example, research on a thiazole-based inhibitor of the kinesin HSET involved synthesizing a probe with a trans-cyclooctene (B1233481) tag. nih.gov This allowed for a "click chemistry" reaction with a fluorescent dye after the probe had been taken up by cells. nih.gov Subsequent imaging revealed that the compound localized to the mitotic spindle, confirming its engagement with the intracellular target, HSET. nih.gov A similar approach could be employed for this compound to determine its cellular uptake and pinpoint its site of action.

Effects on Specific Signaling Cascades (without direct cell-based assays unless related to specific target engagement)

Once target engagement is confirmed, further investigations can delineate the compound's effects on specific downstream signaling pathways. This is often achieved through biochemical assays that measure the activity of key proteins in the cascade. For instance, if this compound were found to inhibit a particular kinase, its impact on the phosphorylation of that kinase's downstream substrates would be quantified. This level of mechanistic detail is essential for a complete understanding of the compound's biological activity and for its further development as a potential therapeutic agent.

High-Throughput Screening for Novel Biological Targets

Following a comprehensive review of scientific literature and biomedical databases, no specific studies detailing high-throughput screening (HTS) assays conducted for the explicit purpose of identifying novel biological targets for this compound were found. The public domain does not currently contain research data, detailed findings, or data tables related to large-scale screening of this particular compound against diverse target panels.

High-throughput screening is a foundational approach in modern drug discovery, allowing for the rapid testing of thousands of chemical compounds against a multitude of biological targets to identify potential therapeutic agents. This process typically involves automated, parallel assays that measure a compound's effect on specific enzymes, receptors, cellular pathways, or whole organisms. The goal is to identify "hits"—compounds that exhibit a desired biological activity.

While the broader class of thiazole-containing molecules has been extensively investigated and has shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, information regarding the application of HTS methodologies to elucidate novel mechanisms of action for this compound remains unavailable. Future research initiatives may employ such screening techniques to explore the full therapeutic potential and molecular targets of this compound.

Future Directions and Research Gaps for 2,4 Dimethyl 5 4 Aminobenzyl Thiazole

Exploration of Novel and Convergent Synthetic Pathways for Scalability

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesPotential Challenges
Linear Synthesis Straightforward to designLower overall yield for multi-step processes, less flexible for analog synthesis.
Convergent Synthesis Higher overall yield, greater flexibility for creating diverse analogs.Requires more complex initial planning and optimization of fragment coupling.
One-Pot Reactions Increased efficiency, reduced waste and purification steps.Can be challenging to optimize for complex molecules, potential for side reactions.
Flow Chemistry Improved safety, scalability, and process control.Requires specialized equipment and expertise.

Advanced Computational Approaches for De Novo Design and Lead Optimization

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new drug candidates. For a novel compound like 2,4-Dimethyl-5-(4-aminobenzyl)thiazole, de novo design algorithms could be employed to generate novel analogs with potentially improved biological activity. Techniques such as molecular docking and molecular dynamics simulations can predict how these compounds might interact with specific biological targets, providing insights into their potential mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating structural features with biological activity, guiding the synthesis of more potent and selective compounds.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding at the Systems Level

To fully understand the biological effects of a new chemical entity, a systems-level approach is necessary. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how a compound like this compound affects cellular processes. This multi-omics approach can help to identify the primary molecular targets, uncover off-target effects, and elucidate the broader biological pathways that are modulated by the compound. This detailed mechanistic understanding is crucial for predicting both efficacy and potential toxicity.

Development of Advanced Analytical Platforms for In-Depth Characterization of Molecular Interactions

A thorough understanding of how a molecule interacts with its biological target is fundamental to drug development. Advanced analytical techniques are essential for characterizing these interactions in detail. Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. High-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy, can reveal the precise three-dimensional structure of the molecule-target complex. These detailed insights are invaluable for structure-based drug design and optimization.

Investigation of Material Science Applications for Thiazole (B1198619) Derivatives Beyond Biological Contexts

The unique electronic and photophysical properties of the thiazole ring suggest that its derivatives may have applications beyond medicine. Thiazole-containing compounds have been explored for their use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. Future research could investigate the potential of this compound and its analogs in these areas. Characterizing its photophysical properties, such as absorption and emission spectra, quantum yield, and lifetime, would be the first step in assessing its suitability for various material science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dimethyl-5-(4-aminobenzyl)thiazole, and how do reaction conditions influence yield?

  • The compound can be synthesized via multi-step protocols involving thiourea and α-haloketones under acidic/basic conditions. Key steps include cyclization of the thiazole ring and subsequent functionalization of the 4-aminobenzyl group. Solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., acetic acid) critically impact reaction efficiency. For example, refluxing in ethanol with glacial acetic acid improves cyclization yields .
  • Methodological Tip : Use thin-layer chromatography (TLC) to monitor intermediate formation and optimize reaction times.

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • 1H/13C NMR is essential for verifying the thiazole ring and substituent positions (e.g., methyl groups at C2/C4 and the benzyl moiety at C5). IR spectroscopy confirms functional groups like -NH2 (stretching ~3350 cm⁻¹) and C-S bonds (600-700 cm⁻¹). Elemental analysis (C, H, N, S) validates purity (>95% recommended for pharmacological studies) .
  • Data Contradiction Note : Discrepancies in melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) for resolution .

Q. What are common impurities in its synthesis, and how can they be mitigated?

  • Side products include unreacted α-haloketones or incomplete cyclization intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) effectively removes these .

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzyl group influence biological activity?

  • Electron-withdrawing groups (e.g., -NO2, -F) enhance interactions with enzyme active sites, as seen in analogs with improved antibacterial activity. Computational docking studies (e.g., AutoDock Vina) reveal that substituent polarity affects binding affinity to targets like DNA gyrase .
  • Experimental Design : Synthesize derivatives with para-substituted benzyl groups (e.g., -F, -Cl, -OCH3) and compare IC50 values in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Discrepancies often stem from variations in assay conditions (e.g., bacterial strain, solvent used for compound dissolution). Standardize protocols using CLSI guidelines for antimicrobial testing or dose-response curves with Hill slope analysis to ensure reproducibility .

Q. How can molecular docking guide the design of analogs with higher selectivity for cancer targets?

  • Dock the compound against overexpressed proteins in cancer (e.g., EGFR, tubulin). Focus on modifying the 4-aminobenzyl group to improve hydrophobic interactions. For example, bulky substituents (e.g., -CF3) may enhance binding to tubulin’s colchicine site .
  • Validation : Pair docking predictions with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. What mechanistic insights explain its dual antimicrobial and antitumor activities?

  • The thiazole core disrupts microbial cell membranes via lipid peroxidation, while the 4-aminobenzyl moiety intercalates DNA or inhibits topoisomerases. Redox-active thiazole derivatives may also generate ROS, inducing apoptosis in cancer cells .
  • Key Experiment : Measure ROS levels (e.g., DCFH-DA assay) in treated cells to correlate activity with oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.